6-Chloro-2-methylpyridin-3-ol
Overview
Description
“6-Chloro-2-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-methylpyridin-3-ol” include a melting point of 190-191°C . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
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Synthesis of Novel Pyridine Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of novel pyridine derivatives . These derivatives are often used in various fields of chemistry due to their wide range of biological activities.
- Method : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results : The study reported the efficient synthesis in moderate to good yield of a series of novel pyridine derivatives .
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Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP), which can be synthesized from compounds like “6-Chloro-2-methylpyridin-3-ol”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries were discussed in the study .
- Results : The study reported that the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
The safety information for “6-Chloro-2-methylpyridin-3-ol” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-chloro-2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKVIWQEQZDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyridin-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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